molecular formula C19H19N5O2S B500052 N-(4-{6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine CAS No. 878431-13-1

N-(4-{6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine

Cat. No.: B500052
CAS No.: 878431-13-1
M. Wt: 381.5g/mol
InChI Key: VVDSUMIGLLVODJ-UHFFFAOYSA-N
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Description

N-(4-{6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, which is further substituted with a methoxyphenoxy group and a dimethylaniline moiety.

Preparation Methods

The synthesis of N-(4-{6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazole and thiadiazole rings, followed by their fusion and subsequent substitution reactions to introduce the methoxyphenoxy and dimethylaniline groups. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Potential therapeutic agent for treating diseases caused by urease-positive microorganisms.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of the urease enzyme, which is crucial for the survival of certain pathogenic microorganisms. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide .

Comparison with Similar Compounds

Compared to other triazolothiadiazole derivatives, N-(4-{6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine stands out due to its unique substitution pattern, which imparts distinct biological activities. Similar compounds include:

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

878431-13-1

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5g/mol

IUPAC Name

4-[6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C19H19N5O2S/c1-23(2)14-6-4-13(5-7-14)18-20-21-19-24(18)22-17(27-19)12-26-16-10-8-15(25-3)9-11-16/h4-11H,12H2,1-3H3

InChI Key

VVDSUMIGLLVODJ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC

Origin of Product

United States

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